Oxalic acid;1-[2-[2-(3-phenoxyphenoxy)ethoxy]ethyl]-1,2,4-triazole
Overview
Description
Oxalic acid;1-[2-[2-(3-phenoxyphenoxy)ethoxy]ethyl]-1,2,4-triazole is a complex organic compound that combines the properties of oxalic acid and a triazole derivative. This compound is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of oxalic acid;1-[2-[2-(3-phenoxyphenoxy)ethoxy]ethyl]-1,2,4-triazole typically involves multiple steps, starting with the preparation of the triazole derivative. The triazole ring is formed through a cyclization reaction involving hydrazine and an appropriate dicarbonyl compound. The phenoxyphenoxyethoxyethyl group is then introduced through an etherification reaction, using suitable reagents and catalysts under controlled conditions .
Industrial Production Methods
Industrial production of this compound often employs large-scale batch reactors, where the reaction conditions such as temperature, pressure, and pH are meticulously controlled to ensure high yield and purity. The final product is purified through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
Oxalic acid;1-[2-[2-(3-phenoxyphenoxy)ethoxy]ethyl]-1,2,4-triazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phenoxy groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols, and substitution reactions can result in various substituted derivatives .
Scientific Research Applications
Oxalic acid;1-[2-[2-(3-phenoxyphenoxy)ethoxy]ethyl]-1,2,4-triazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of oxalic acid;1-[2-[2-(3-phenoxyphenoxy)ethoxy]ethyl]-1,2,4-triazole involves its interaction with specific molecular targets and pathways. The triazole ring is known to interact with enzymes and receptors, modulating their activity. The phenoxy groups enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability and effectiveness .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other triazole derivatives and phenoxy-substituted compounds, such as:
- 1-[2-(3-phenoxyphenoxy)ethyl]piperazine
- 1-ethyl-4-{2-[2-(3-phenoxyphenoxy)ethoxy]ethyl}piperazine oxalate .
Uniqueness
What sets oxalic acid;1-[2-[2-(3-phenoxyphenoxy)ethoxy]ethyl]-1,2,4-triazole apart is its unique combination of a triazole ring and phenoxy groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
oxalic acid;1-[2-[2-(3-phenoxyphenoxy)ethoxy]ethyl]-1,2,4-triazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3.C2H2O4/c1-2-5-16(6-3-1)24-18-8-4-7-17(13-18)23-12-11-22-10-9-21-15-19-14-20-21;3-1(4)2(5)6/h1-8,13-15H,9-12H2;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVIQACKQSZBOCU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2)OCCOCCN3C=NC=N3.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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